molecular formula C17H14N6O B14089925 N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14089925
M. Wt: 318.33 g/mol
InChI Key: HGYOVSAKFRQDBL-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole, pyridine, and pyrazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or other suitable aldehydes.

    Pyrazole formation: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones.

    Coupling reactions: The benzimidazole and pyrazole rings can be coupled using appropriate linkers and reagents under controlled conditions.

    Final assembly: The pyridine moiety is introduced, and the final compound is assembled through amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridine and benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and antiparasitic activities.

    Pyrazole derivatives: Often used in anti-inflammatory and anticancer research.

    Pyridine derivatives: Common in pharmaceuticals for their diverse biological activities.

Uniqueness

N-(1-methyl-1H-benzimidazol-5-yl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of three distinct heterocyclic rings, which may confer unique biological properties and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

N-(1-methylbenzimidazol-5-yl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H14N6O/c1-23-10-19-14-7-12(4-5-16(14)23)20-17(24)15-8-13(21-22-15)11-3-2-6-18-9-11/h2-10H,1H3,(H,20,24)(H,21,22)

InChI Key

HGYOVSAKFRQDBL-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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